molecular formula C19H23N7O3 B2683178 1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923238-07-7

1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2683178
CAS No.: 923238-07-7
M. Wt: 397.439
InChI Key: PZOZCWFRRXPJSG-UHFFFAOYSA-N
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Description

This compound belongs to the triazino-purine dione family, characterized by a fused triazine-purine scaffold with ketone groups at positions 6 and 6. The structure includes a 1-(2-((2-methoxyphenyl)amino)ethyl) substituent, which introduces a secondary amine-linked ethyl chain terminated by a 2-methoxy-substituted aromatic ring. Methyl groups at positions 3, 7, and 9 further modulate steric and electronic properties. The 2-methoxy group may enhance solubility and receptor binding affinity compared to non-polar substituents, while the ethylamino linker provides conformational flexibility for target interactions .

Properties

IUPAC Name

1-[2-(2-methoxyanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-12-11-25-15-16(23(2)19(28)24(3)17(15)27)21-18(25)26(22-12)10-9-20-13-7-5-6-8-14(13)29-4/h5-8,20H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZCWFRRXPJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione , also known by its CAS number 923238-07-7 , is a triazino-purine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is C19H23N7O3C_{19}H_{23}N_{7}O_{3}, with a molecular weight of approximately 397.439 g/mol . It features a triazine ring fused with a purine structure, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC19H23N7O3
Molecular Weight397.439 g/mol
CAS Number923238-07-7

Antiviral Properties

Research has indicated that derivatives of triazine and purine compounds exhibit significant antiviral activity. A study highlighted the effectiveness of various N-heterocycles against viral pathogens. Although specific data on this compound's antiviral efficacy is limited, its structural similarities to other active compounds suggest potential in this area .

Immunomodulatory Effects

Triazine derivatives have been noted for their immunomodulatory properties. For instance, studies on related compounds have shown that they can regulate immune functions by influencing cytokine production and lymphocyte proliferation. The immunological activity is often linked to the presence of specific functional groups in the molecule .

Anticancer Activity

The compound's structural components may also contribute to anticancer properties. Research on similar triazine derivatives has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Study 1: Antiviral Activity Assessment

In a comparative study assessing various triazine derivatives' antiviral activities, compounds with similar structures to our target compound showed promising results against the HIV virus with EC50 values ranging from 100 to 250 μM. The study suggested that modifications at specific positions on the triazine ring could enhance biological activity significantly .

Study 2: Immunomodulatory Effects

A recent investigation into immunomodulatory effects of triazino derivatives revealed that specific substitutions on the ring system led to enhanced regulation of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that our compound may also exhibit similar effects, warranting further investigation into its immunological profile .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazine derivatives act as inhibitors of enzymes involved in viral replication and cancer cell proliferation.
  • Cytokine Modulation : The ability to modulate cytokine production plays a crucial role in both antiviral and anticancer activities.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with the cell cycle progression in cancer cells.

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of triazine and purine compounds exhibit significant antiviral activity. Although specific data on the antiviral efficacy of this compound is limited, its structural similarities to other active compounds suggest potential effectiveness against viral pathogens. For instance, studies on related triazine derivatives have demonstrated their ability to inhibit HIV replication with EC50 values ranging from 100 to 250 μM. This suggests that modifications at specific positions on the triazine ring could enhance biological activity significantly .

Immunomodulatory Effects

Triazine derivatives have been noted for their immunomodulatory properties. Investigations into related compounds revealed that specific substitutions on the ring system can enhance the regulation of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may exhibit similar immunological effects .

Anticancer Activity

The structural components of this compound may also contribute to anticancer properties. Similar triazine derivatives have demonstrated abilities to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve modulation of key signaling pathways associated with cell survival and apoptosis .

Study 1: Antiviral Activity Assessment

A comparative study assessed various triazine derivatives' antiviral activities against HIV. Compounds structurally similar to our target compound showed promising results with effective concentrations (EC50) ranging from 100 to 250 μM. This study highlighted the potential for structural modifications to enhance antiviral efficacy .

Study 2: Immunomodulatory Effects

Recent investigations into the immunomodulatory effects of triazino derivatives indicated that specific substitutions on the ring system led to enhanced regulation of pro-inflammatory cytokines. This suggests that our compound may also exhibit similar effects warranting further investigation into its immunological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazino-purine dione derivatives exhibit structural diversity primarily in their substituents, which significantly influence physicochemical and pharmacological properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison of Triazino-Purine Dione Derivatives

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1-(2-((2-Methoxyphenyl)amino)ethyl), 3,7,9-trimethyl ~C₁₉H₂₂N₆O₃ ~406.4 Balanced lipophilicity (methoxy group) and flexibility (ethylamino linker) .
3,7,9-Trimethyl-1-[2-(4-phenylpiperazinyl)ethyl]-...dione 1-[2-(4-Phenylpiperazinyl)ethyl] C₂₂H₂₈N₈O₂ 436.52 Piperazinyl group enhances solubility; potential CNS activity due to basicity.
[3,9-Dimethyl-7-(3-methylbutyl)-...dione]acetic acid 7-(3-Methylbutyl), 1-acetic acid C₁₇H₂₄N₆O₄ 376.42 Carboxylic acid improves water solubility but may reduce membrane permeability.
1,3,4,9-Tetramethyl-...dione 1,3,4,9-Tetramethyl C₁₁H₁₄N₆O₂ 262.27 Compact structure; high lipophilicity due to lack of polar substituents.
3-(4-Chlorophenyl)-1,7,9-trimethyl-...dione 3-(4-Chlorophenyl) C₁₈H₁₇ClN₆O₂ 384.82 Chlorophenyl group increases lipophilicity and potential receptor affinity.

Key Observations

Substituent Effects on Solubility

  • The piperazinyl ethyl group in introduces a basic nitrogen, improving aqueous solubility (critical for CNS-targeting drugs).
  • The acetic acid substituent in enhances hydrophilicity but may limit blood-brain barrier penetration.
  • The 2-methoxyphenyl group in the target compound offers moderate polarity, balancing solubility and membrane permeability .

Lipophilicity and Binding Affinity The chlorophenyl group in and tetramethyl variant in increase logP values, favoring interactions with hydrophobic binding pockets (e.g., adenosine receptors) .

Synthetic Accessibility

  • Derivatives with alkyl chains (e.g., 3-methylbutyl in ) are synthesized via nucleophilic substitution, while arylazides (e.g., in ) require click chemistry (Huisgen reaction) for triazole formation .

Pharmacological Implications highlights 8-substituted purinediones as adenosine receptor antagonists, suggesting the target compound and its analogs may modulate similar pathways .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling 2-methoxyaniline derivatives with triazinopurine precursors. Key steps include:

  • Controlled temperature conditions : For example, maintaining -35°C during intermediate formation to prevent side reactions .
  • Reagent stoichiometry : Use a 1:1 molar ratio of trichlorotriazine to phenol derivatives, with DIPEA (1.1 equiv.) as a base to optimize yield .
  • Purification : Crystallization from ethanol or similar solvents improves purity, as demonstrated by a 64% yield after reflux and cooling .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • 1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.24–7.38 ppm and OCH3 at δ 3.25 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretches at 1730 cm⁻¹ and NH at 3315 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 408 for the parent ion) and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Exposure mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal hazards .
  • Emergency response : Immediate medical consultation is required upon exposure; provide SDS to physicians .

Advanced: How can machine learning enhance the design of derivatives with improved target specificity?

Methodological Answer:

  • Virtual libraries : Use models like Adapt-cMolGPT to generate novel scaffolds with desired properties (e.g., binding affinity) .
  • AI triage : Prioritize targets based on druggability and safety profiles .
  • Validation loop : Feed experimental data (e.g., IC50 values) back into models to refine predictions iteratively .

Advanced: How can Design–Make–Test–Analyze (DMTA) cycles optimize lead compounds?

Methodological Answer:

  • Design : Hypothesize structural modifications (e.g., substituting the methoxy group) using computational docking .
  • Make : Synthesize derivatives via scalable routes (e.g., ethanol reflux for 8 hours) .
  • Test : Evaluate in assays (e.g., enzyme inhibition, cytotoxicity).
  • Analyze : Use statistical tools (e.g., ANOVA for dose-response curves) to guide subsequent cycles .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Error analysis : Compare docking scores (e.g., binding energy) with experimental IC50 values to identify model biases .
  • Solvent effects : Simulate aqueous environments in molecular dynamics (MD) to improve prediction accuracy .
  • Experimental controls : Validate purity via HPLC to rule out impurities as confounding factors .

Advanced: What methodologies assess the environmental impact of this compound?

Methodological Answer:

  • Fate studies : Track degradation pathways (hydrolysis, photolysis) using LC-MS .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) at varying concentrations .
  • Bioaccumulation : Measure logP values to predict partitioning into biotic compartments .

Advanced: How can molecular modeling elucidate interactions with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding modes to kinases or GPCRs .
  • QM/MM calculations : Study electronic interactions (e.g., hydrogen bonds with the methoxy group) at the active site .
  • Validation : Overlay modeled structures with X-ray crystallography data (if available) .

Advanced: What strategies improve target specificity to reduce off-target effects?

Methodological Answer:

  • Pharmacophore filtering : Exclude moieties with known promiscuity (e.g., lipophilic tails) during virtual screening .
  • Selectivity assays : Compare binding to homologous proteins (e.g., kinase isoforms) .
  • Covalent modifiers : Introduce reactive groups (e.g., acrylamides) for irreversible target engagement .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a safer alternative .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce waste .
  • Energy efficiency : Optimize reflux times via microwave-assisted synthesis .

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